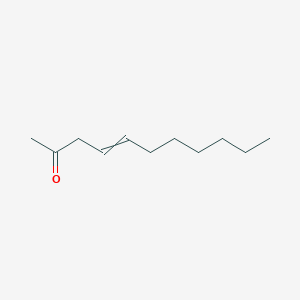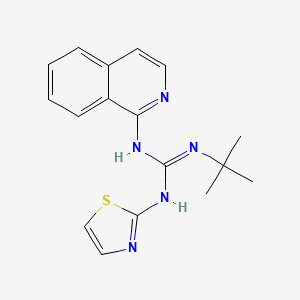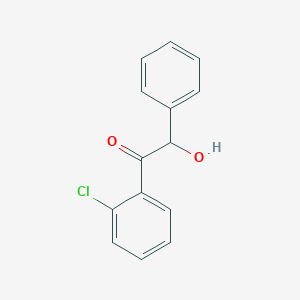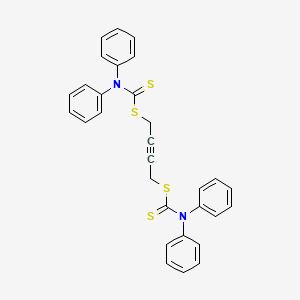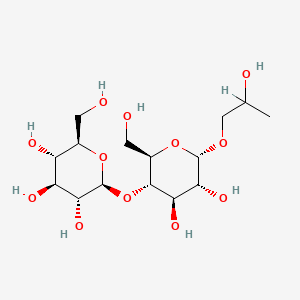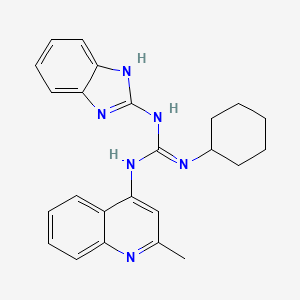
N-1H-Benzimidazol-2-yl-N'-cyclohexyl-N''-(2-methyl-4-quinolinyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound is of interest due to its unique structure, which combines a benzimidazole ring with a quinoline moiety and a cyclohexyl group, potentially offering a range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The quinoline moiety can be introduced through a subsequent reaction with 2-methyl-4-quinolinecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
化学反応の分析
Types of Reactions
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzimidazole and quinoline derivatives.
科学的研究の応用
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and antiviral activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs)
作用機序
The mechanism of action of N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The cyclohexyl group may enhance the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
1H-Benzimidazole: A simpler benzimidazole derivative with similar biological activities.
N-[2-(1H-Benzimidazol-2-yl)ethyl]-N-methylamine: Another benzimidazole derivative with potential therapeutic applications
Uniqueness
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine is unique due to its combination of a benzimidazole ring, a quinoline moiety, and a cyclohexyl group. This unique structure may offer enhanced biological activity and selectivity compared to simpler benzimidazole derivatives .
特性
CAS番号 |
71080-08-5 |
|---|---|
分子式 |
C24H26N6 |
分子量 |
398.5 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-yl)-2-cyclohexyl-3-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C24H26N6/c1-16-15-22(18-11-5-6-12-19(18)25-16)29-23(26-17-9-3-2-4-10-17)30-24-27-20-13-7-8-14-21(20)28-24/h5-8,11-15,17H,2-4,9-10H2,1H3,(H3,25,26,27,28,29,30) |
InChIキー |
VAXJLGMBENEDDX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


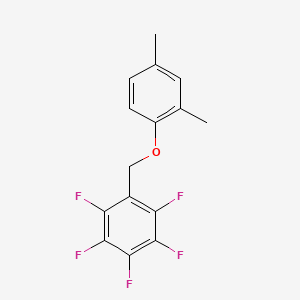

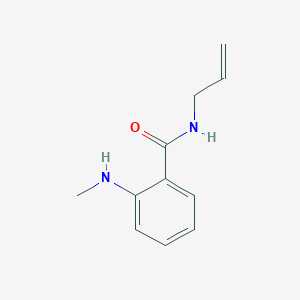
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
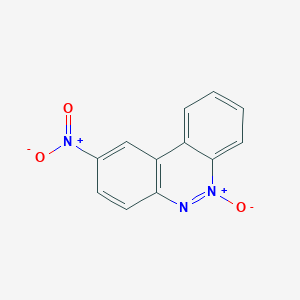
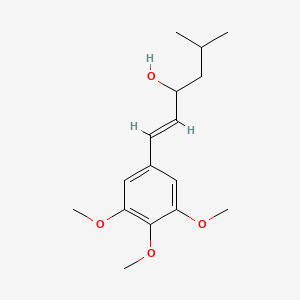
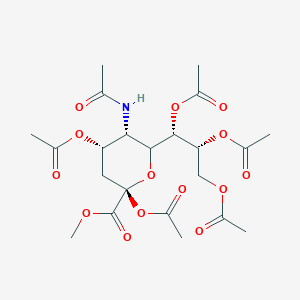
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
